molecular formula C7H5N3O2 B183503 6-Nitroimidazo[1,2-a]pyridine CAS No. 25045-82-3

6-Nitroimidazo[1,2-a]pyridine

Cat. No.: B183503
CAS No.: 25045-82-3
M. Wt: 163.13 g/mol
InChI Key: RXZZQEFTZIHXRI-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The nitro group at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations .

Biochemical Analysis

Biochemical Properties

6-Nitroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found that this compound can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often linked with tumorigenesis, progression, and poor prognosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it has anti-inflammatory activity at a dosage of 10 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-a]pyridine typically involves the nitration of imidazo[1,2-a]pyridine. One common method is the reaction of imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction introduces the nitro group at the 6-position of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Nitroimidazo[1,2-a]pyridine is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZQEFTZIHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344325
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-82-3
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde molecule?

A1: The molecule 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde features a largely planar imidazo[1,2-a]pyridine ring system. This ring system is attached to a 4-methoxyphenyl ring and a nitro group, with specific dihedral angles between these groups []. The crystal structure reveals that the molecules are held together by C—H⋯N and C—H⋯O hydrogen bonds, creating layers within the crystal lattice [].

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